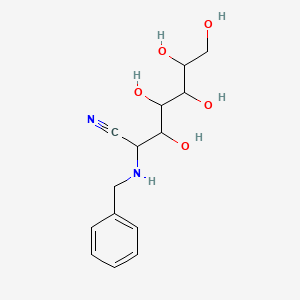
2-(Benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile is an organic compound characterized by its unique structure, which includes a benzylamino group and multiple hydroxyl groups attached to a heptanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile typically involves the reaction of benzylamine with a suitable precursor that contains the heptanenitrile backbone and hydroxyl groups. One common method involves the nucleophilic substitution of a halogenated heptanenitrile with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the benzylamino group in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share the benzylamino group but differ in the number and position of hydroxyl groups.
Pyridazine and Pyridazinone derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit diverse biological activities.
Uniqueness: 2-(Benzylamino)-3,4,5,6,7-pentahydroxy-heptanenitrile is unique due to its combination of a benzylamino group with multiple hydroxyl groups on a heptanenitrile backbone
Propiedades
Número CAS |
17768-63-7 |
|---|---|
Fórmula molecular |
C14H20N2O5 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
2-(benzylamino)-3,4,5,6,7-pentahydroxyheptanenitrile |
InChI |
InChI=1S/C14H20N2O5/c15-6-10(16-7-9-4-2-1-3-5-9)12(19)14(21)13(20)11(18)8-17/h1-5,10-14,16-21H,7-8H2 |
Clave InChI |
BSKZKDYEPSUDKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(C#N)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
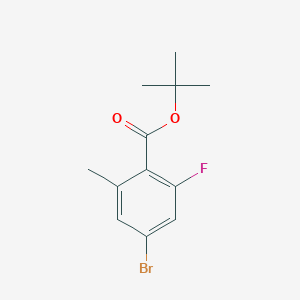
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
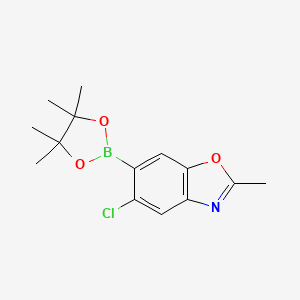
![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
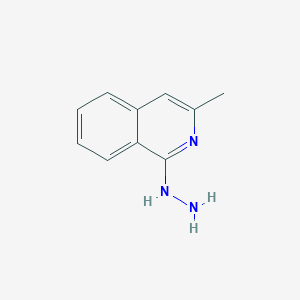
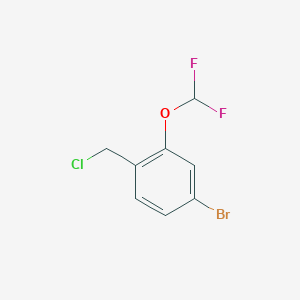
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)

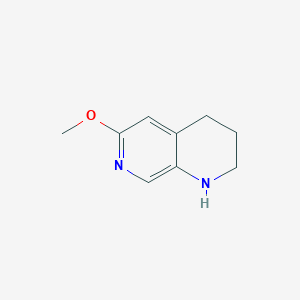
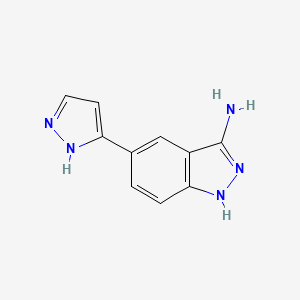
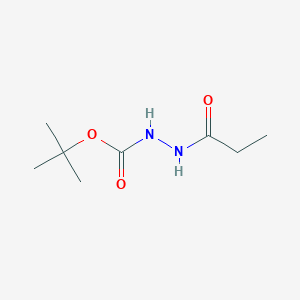
![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
